2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine
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Overview
Description
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine typically involves the reaction of appropriate triazole precursors with dimethoxyethane under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the triazole ring is introduced to the ethanimine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-Amino-1,2,4-triazole: Contains an amino group, making it more reactive in certain chemical reactions.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A fused ring system with additional pharmacological activities.
Uniqueness
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is unique due to its dimethoxyethane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other triazole derivatives may not be as effective .
Biological Activity
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C7H10N4O2
- Molecular Weight : 170.17 g/mol
- CAS Number : 652538-54-0
- IUPAC Name : 2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine
The presence of the triazole ring is particularly noteworthy as it enhances the compound's ability to interact with biological targets through hydrogen bonding and coordination with metal ions.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. The electron-withdrawing nature of the triazole ring enhances interaction with various biological targets, making them effective against a range of pathogens. For instance:
- Study Findings : Derivatives of 1,2,4-triazoles have been shown to inhibit bacterial growth and fungal infections. The compound's structure allows it to modulate pathways involved in cell proliferation and apoptosis .
Antifungal Activity
The antifungal properties of this compound are attributed to its ability to disrupt fungal cell membranes. Triazole derivatives are known for their efficacy against various fungi:
- Case Study : In a comparative study of triazole derivatives, compounds similar to this compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger with IC50 values indicating effective inhibition at low concentrations .
Anticancer Properties
The anticancer potential of this compound is also being investigated. The triazole ring's ability to interact with cellular targets makes it a candidate for cancer therapy:
- Research Insights : Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have been found to significantly reduce cell viability in breast cancer cell lines (e.g., T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site of target enzymes. This prevents substrate binding and subsequent catalytic activity.
- Hydrogen Bonding : The triazole ring facilitates hydrogen bonding interactions with amino acids in enzyme active sites, enhancing binding affinity and specificity .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
1,2-Di(4H-1,2,4-triazol-4-yl)ethane | C6H8N6 | Contains two triazole rings; potential for enhanced biological activity. |
5-(4-Methoxyphenyl)-1H-1,2,4-triazole | C10H10N4O | Exhibits strong antifungal properties; used in agricultural applications. |
3-(Dimethylamino)-5-(trifluoromethyl)-1H-pyrazole | C7H8F3N3 | Notable for neuropharmacological effects; related pyrazole structure. |
The unique combination of methoxy groups and the triazole ring system in this compound may confer distinct pharmacological properties compared to these similar compounds.
Properties
CAS No. |
652538-54-0 |
---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine |
InChI |
InChI=1S/C6H10N4O2/c1-11-6(12-2)3-9-10-4-7-8-5-10/h3-6H,1-2H3 |
InChI Key |
JZKGBSGFEGRUBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=NN1C=NN=C1)OC |
Origin of Product |
United States |
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